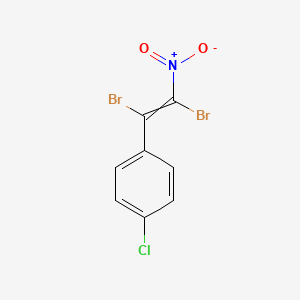
Acetic acid--4-fluoro-5-iodo-2-methoxyphenol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–4-fluoro-5-iodo-2-methoxyphenol (1/1) is a chemical compound that combines acetic acid with a substituted phenol This compound is characterized by the presence of fluorine, iodine, and methoxy groups on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–4-fluoro-5-iodo-2-methoxyphenol typically involves the introduction of the fluorine, iodine, and methoxy groups onto the phenol ring through a series of chemical reactions. One common method involves the use of halogenation reactions to introduce the fluorine and iodine atoms, followed by methylation to add the methoxy group. The final step involves the esterification of the phenol with acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–4-fluoro-5-iodo-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the halogen atoms or reduce the phenol to a hydroquinone.
Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or dehalogenated phenols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Acetic acid–4-fluoro-5-iodo-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which acetic acid–4-fluoro-5-iodo-2-methoxyphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity for certain targets. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Acetic acid–4-fluoro-2-methoxyphenol: Lacks the iodine atom, which may result in different reactivity and biological activity.
Acetic acid–5-iodo-2-methoxyphenol:
Acetic acid–4-fluoro-5-iodophenol: Lacks the methoxy group, which can influence its solubility and reactivity.
Uniqueness
Acetic acid–4-fluoro-5-iodo-2-methoxyphenol is unique due to the combination of fluorine, iodine, and methoxy groups on the phenol ring
Properties
CAS No. |
900174-82-5 |
|---|---|
Molecular Formula |
C9H10FIO4 |
Molecular Weight |
328.08 g/mol |
IUPAC Name |
acetic acid;4-fluoro-5-iodo-2-methoxyphenol |
InChI |
InChI=1S/C7H6FIO2.C2H4O2/c1-11-7-2-4(8)5(9)3-6(7)10;1-2(3)4/h2-3,10H,1H3;1H3,(H,3,4) |
InChI Key |
HLFLFDWBSXTHKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=CC(=C(C=C1O)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12603991.png)



![2-[(6,6-Difluorohex-5-en-1-yl)sulfanyl]-3lambda~4~,1-benzothiazin-3(4H)-one](/img/structure/B12604008.png)





![{[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12604060.png)
![3'-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12604070.png)
